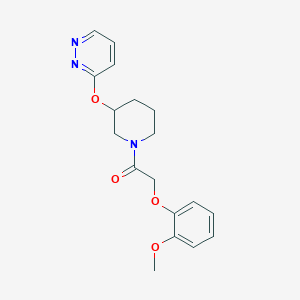

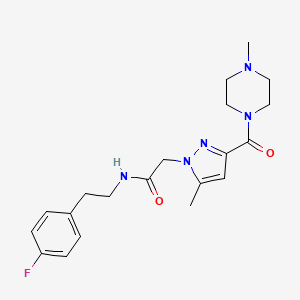

Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzamide . Benzamides are a significant class of amide compounds, which have been widely used in various industries such as medical, industrial, biological, and potential drug industries .

Synthesis Analysis

While specific synthesis methods for this compound were not found, benzamide compounds are generally synthesized from benzoic acid derivatives . For instance, a new synthesis of a similar compound, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, was developed using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one .

Molecular Structure Analysis

The molecular structure of similar compounds, such as N-Ethyl-2-nitrobenzamide, has been characterized using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Chemical Reactions Analysis

Nitro compounds are quite unstable in the thermodynamic sense . For example, the heat of decomposition of nitromethane, a simple nitro compound, is 67.4 kcal mol−1 .

Physical And Chemical Properties Analysis

Nitro compounds have high dipole moments, which fall between 3.5D and 4.0D, depending upon the nature of the compound . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Scientific Research Applications

Carboxy-Group Protection in Peptide Synthesis

The 2-(p-nitrophenylthio)ethyl group, related to Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate, has been utilized for carboxyl-group protection in peptide synthesis. This group offers advantages over other protective groups by being selectively removed after conversion into the corresponding sulphone through treatment with alkali, highlighting its significance in facilitating synthetic pathways in peptide construction (Amaral, 1969).

Antimicrobial Activity of Complexes with Metal Ions

Research on the antimicrobial activity of complexes with metal ions such as Ni(II), Zn(ΙΙ), Pd(II), and Pt(IV) coordinated with a ligand derived from a similar compound has shown potential applications in developing antimicrobial agents. The synthesis and characterization of these complexes were carried out using various spectroscopic techniques, and their antimicrobial properties were evaluated, indicating their promise as novel antimicrobial substances (Al-Alzawi et al., 2023).

Antimicrobial and Antifungal Applications

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a compound closely related to Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate, has been modified and synthesized for antimicrobial and antifungal studies. The synthesized derivatives were evaluated against various bacterial and fungal strains, showcasing their antimicrobial potential. This research underlines the importance of such compounds in the development of new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Future Directions

Future research could focus on synthesizing this specific compound and studying its properties and potential applications. Given the wide-ranging interest in heterocyclic compounds and the potential of nitro derivatives in drug discovery, a deeper understanding of the chemical properties and biological activities of these compounds is of significant interest .

Mechanism of Action

Target of Action

The primary targets of Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate are currently unknown. This compound is a derivative of benzamide , which is the simplest amide derivative of benzoic acid . Benzamides have been used in a variety of pharmaceutical drugs, including analgesics, antidepressants, antiemetics, antipsychotics, and opioids . .

Mode of Action

It’s known that the nitro group in the compound can undergo reduction to give an amino ester This process could potentially lead to changes in the compound’s interaction with its targets

Biochemical Pathways

Given that it’s a derivative of benzamide , it might affect similar biochemical pathways as other benzamide derivatives.

Result of Action

The molecular and cellular effects of Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate’s action are currently unknown. Given its structural similarity to benzamide , it might have similar effects.

properties

IUPAC Name |

ethyl 2-[(2-nitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O5S/c1-2-27-18(24)16-15(12-8-4-3-5-9-12)20-19(28-16)21-17(23)13-10-6-7-11-14(13)22(25)26/h3-11H,2H2,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVKFHMHQUPUOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

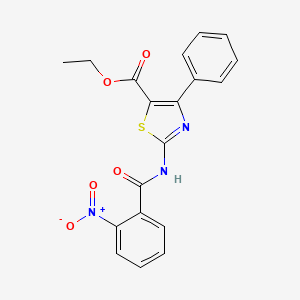

![Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2780259.png)

![5-Fluoro-N-methyl-N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]-6-propan-2-ylpyrimidin-4-amine](/img/structure/B2780261.png)

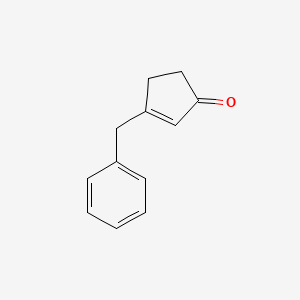

![N-[1-(1,2-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2780264.png)

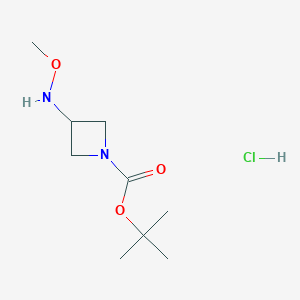

![[1-[4-[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]phenyl]ethylideneamino] 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2780265.png)

![2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2780266.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2780268.png)

![methyl 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzoate](/img/structure/B2780271.png)

![4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2780272.png)

![Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2780274.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2780281.png)